6-Chloro-5-(trifluoromethyl)pyridazin-3-amine
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Overview
Description
6-Chloro-5-(trifluoromethyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position on the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)pyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-(trifluoromethyl)pyridazin-3-ol: Similar structure with a hydroxyl group instead of an amine group.
5-(Trifluoromethyl)pyridazin-3-amine: Lacks the chloro group at the 6th position.
Uniqueness
6-Chloro-5-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-2(5(7,8)9)1-3(10)11-12-4/h1H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIQELINMPAQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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